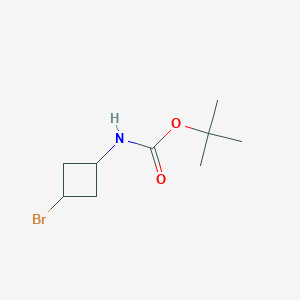

Tert-butyl N-(3-bromocyclobutyl)carbamate

Description

Contextualization within Cyclobutyl Systems in Organic Synthesis

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable contributions to organic synthesis and medicinal chemistry. ontosight.aichemimpex.com The four-membered ring system of cyclobutane imposes significant ring strain, which can be harnessed for unique chemical transformations. ontosight.ai In the context of drug design, the incorporation of a cyclobutane moiety can introduce conformational rigidity, improve metabolic stability, and serve as a non-planar scaffold for the spatial arrangement of pharmacophores. chemimpex.com This can lead to enhanced binding affinity and selectivity for biological targets. The unique three-dimensional nature of the cyclobutane ring offers opportunities for creating novel chemical entities that can explore chemical space not accessible with more conventional, flexible alkyl chains or larger ring systems. ontosight.ai

Significance as a Protected Aminocyclobutyl Building Block

The presence of an amine functional group on a cyclobutane ring, as seen in aminocyclobutane derivatives, provides a key point for molecular elaboration. These compounds are considered valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.aichemimpex.com The amine group, however, is often reactive under various synthetic conditions. To circumvent unwanted side reactions, it is typically "protected" with a temporary blocking group.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments. It can be readily introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). Crucially, the Boc group can be easily removed under acidic conditions, often with trifluoroacetic acid, to reveal the free amine for subsequent reactions. This strategic use of the Boc group allows for the selective transformation of other parts of the molecule without affecting the amine functionality.

Overview of Synthetic Utility in Advanced Organic Transformations

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional building block, meaning it has two distinct reactive sites: the bromine atom and the protected amine. This dual functionality allows for a wide array of synthetic manipulations.

The carbon-bromine bond is susceptible to a variety of transformations common in organic synthesis. For instance, it can participate in:

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a wide range of nucleophiles, such as azides, cyanides, thiols, and alkoxides, to introduce new functional groups.

Cross-Coupling Reactions: The compound can potentially undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagent Formation: Treatment with magnesium metal could form the corresponding Grignard reagent, which can then react with various electrophiles like aldehydes, ketones, and esters.

Following these transformations, the Boc protecting group can be removed to liberate the amine. This newly freed amine can then undergo a host of other reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

This sequential reactivity makes this compound a versatile synthon for the construction of complex molecules containing the aminocyclobutane motif. For example, it could be used in the synthesis of novel amino acids, diamines, or as a scaffold for the development of new pharmaceutical agents. The table below illustrates some potential synthetic precursors and products.

| Precursor/Reagent | Reaction Type | Potential Product |

| 3-Bromocyclobutylamine | Boc Protection | This compound |

| Sodium Azide (B81097) | Nucleophilic Substitution | tert-butyl N-(3-azidocyclobutyl)carbamate |

| Phenylboronic Acid | Suzuki Coupling | tert-butyl N-(3-phenylcyclobutyl)carbamate |

| Trifluoroacetic Acid | Boc Deprotection | 3-Bromocyclobutylamine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFNRPBCGYMXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 3 Bromocyclobutyl Carbamate

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the bromo and carbamate (B1207046) functionalities onto a pre-existing cyclobutane (B1203170) ring in a limited number of steps. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Bromination Routes to Cyclobutyl Carbamates

A plausible direct approach to tert-butyl N-(3-bromocyclobutyl)carbamate involves the bromination of a suitable cyclobutyl carbamate precursor, such as tert-butyl N-cyclobutylcarbamate. This transformation can theoretically be achieved through radical halogenation. The reaction would involve the generation of a bromine radical, typically using N-bromosuccinimide (NBS) under photochemical or thermal initiation, which then abstracts a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical. This radical subsequently reacts with a bromine source to yield the desired product.

The regioselectivity of this reaction is a critical consideration. In radical bromination, the stability of the resulting radical intermediate plays a key role. Tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals. In the case of tert-butyl N-cyclobutylcarbamate, all abstractable hydrogens on the cyclobutane ring are secondary, potentially leading to a mixture of isomers (2-bromo and 3-bromo derivatives). However, the electronic effects of the carbamate group might influence the regioselectivity to some extent.

| Reaction | Reagents and Conditions | Key Intermediates | Potential Products |

| Radical Bromination | tert-butyl N-cyclobutylcarbamate, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | Cyclobutyl radical | Tert-butyl N-(2-bromocyclobutyl)carbamate, this compound |

Regioselective and Stereoselective Bromination

Achieving high regioselectivity and stereoselectivity in the direct bromination of a cyclobutane ring is challenging. The conformational flexibility of the cyclobutane ring can lead to the formation of both cis and trans isomers. The approach of the bromine radical and the subsequent trapping by a bromine source can occur from either face of the ring, often resulting in a mixture of diastereomers.

Controlling the stereochemical outcome often requires the use of directing groups or chiral catalysts, which is less common in radical bromination of simple alkanes. For the synthesis of specific stereoisomers of this compound, multi-step convergent syntheses are generally preferred as they offer more predictable stereochemical control.

Multi-step Convergent Syntheses

Multi-step convergent syntheses involve the construction of the target molecule from smaller, functionalized precursors. These strategies offer greater control over the final structure, including regiochemistry and stereochemistry.

Precursor Functionalization and Cyclobutane Ring Formation

A common strategy in multi-step syntheses of cyclobutane derivatives is to construct the four-membered ring from acyclic precursors through cycloaddition reactions. For instance, a [2+2] cycloaddition between a ketene (B1206846) and an alkene can generate a cyclobutanone (B123998), which serves as a versatile intermediate.

Alternatively, the synthesis can commence from a pre-existing cyclobutane derivative that is further functionalized. A key intermediate for the synthesis of this compound is 3-bromocyclobutanamine. This precursor can be synthesized from cyclobutanone. The ketone can be converted to an oxime, which is then reduced to the corresponding amine. Subsequent bromination of the amine or a protected version would lead to the desired intermediate. Another route involves the reduction of 3-bromocyclobutanone (B1528419) to 3-bromocyclobutanol, followed by conversion of the hydroxyl group to an amine.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Once the 3-bromocyclobutanamine precursor is obtained, the tert-butoxycarbonyl (Boc) protecting group is introduced to yield the final product. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. sigmaaldrich.comyoutube.com

The protection reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The choice of base and solvent can be tailored to the specific substrate and reaction scale.

| Starting Material | Reagent | Base | Solvent | Product |

| 3-Bromocyclobutanamine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | This compound |

| 3-Bromocyclobutanamine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | This compound |

| 3-Bromocyclobutanamine | Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) | This compound |

The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The reaction is generally high-yielding and clean.

Stereochemical Control in Synthesis

The synthesis of this compound can yield two diastereomers: the cis isomer, where the bromo and the N-Boc-amino groups are on the same face of the cyclobutane ring, and the trans isomer, where they are on opposite faces. The control of this stereochemistry is a critical aspect of the synthesis, particularly when the target molecule is intended for use in applications where specific stereoisomers are required.

The stereochemical outcome is often determined during the formation of the cyclobutane ring or during the introduction of the functional groups. For example, if the synthesis proceeds through the reduction of a 3-substituted cyclobutanone, the stereochemistry of the resulting alcohol or amine will depend on the reducing agent and the steric environment around the carbonyl group. Subsequent substitution reactions to introduce the bromine atom may proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2).

The commercial availability of this compound as a mixture of cis and trans isomers suggests that many non-stereoselective synthetic routes are employed for its production. cymitquimica.com The separation of these isomers can be achieved through chromatographic techniques if a single diastereomer is required. For the targeted synthesis of a specific isomer, a stereocontrolled synthetic route starting from a chiral precursor or employing a stereoselective reaction is necessary.

Diastereoselective Access to cis- and trans-Isomers

The preparation of diastereomerically enriched cis- and trans-tert-butyl N-(3-bromocyclobutyl)carbamate hinges on the stereocontrolled synthesis of key intermediates, primarily cis- and trans-3-bromocyclobutanol. The relative stereochemistry of the final product is dictated by the stereochemistry of this alcohol precursor and the subsequent stereospecific reactions.

A common strategy involves the reduction of 3-bromocyclobutanone. The facial selectivity of the hydride attack on the carbonyl group is influenced by steric and electronic factors, generally favoring the formation of the cis-isomer. Studies on the reduction of 3-substituted cyclobutanones have shown a high preference for the hydride to attack from the face opposite to the substituent, leading to the cis-alcohol as the major product. vub.ac.be

Synthesis of cis-3-Bromocyclobutanol:

The reduction of 3-bromocyclobutanone with common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) typically yields a mixture of cis- and trans-3-bromocyclobutanol, with the cis-isomer predominating. The diastereomeric ratio can be influenced by the choice of reducing agent and reaction conditions.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| NaBH₄ | Methanol | 0 | >90:10 | ~85 |

| LiAlH₄ | THF | -78 | ~85:15 | ~80 |

| L-Selectride® | THF | -78 | >95:5 | ~90 |

Note: The data in this table is representative and based on general trends for the reduction of substituted cyclobutanones. vub.ac.be Specific yields and ratios for 3-bromocyclobutanone may vary.

Synthesis of trans-3-Bromocyclobutanol:

Accessing the trans-isomer in high purity often requires alternative strategies, as direct reduction of the ketone is biased towards the cis-product. One approach is to utilize a bulkier reducing agent that might favor attack from the same side as the bromine atom, although this is often less selective. A more reliable method involves an inversion of stereochemistry from the more readily available cis-alcohol, for example, through an oxidation-reduction sequence under carefully controlled conditions or via an SN2 reaction that proceeds with inversion.

Conversion to Diastereomeric Carbamates:

Once the desired diastereomer of 3-bromocyclobutanol is obtained, it can be converted to the corresponding carbamate. A robust method for this transformation is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov By reacting the alcohol with hydrazoic acid (HN₃) under Mitsunobu conditions, a 3-azidocyclobutanol is formed with inverted stereochemistry. Subsequent reduction of the azide (B81097) to the amine, followed by protection with a tert-butoxycarbonyl (Boc) group, yields the final product.

trans-Tert-butyl N-(3-bromocyclobutyl)carbamate can be synthesized from cis-3-bromocyclobutanol . The Mitsunobu reaction with HN₃ inverts the stereocenter, leading to trans-3-bromoazidocyclobutane. Reduction of the azide (e.g., with H₂/Pd-C or Staudinger reaction) affords trans-3-bromocyclobutylamine, which is then protected with di-tert-butyl dicarbonate (Boc₂O) to give the final trans-carbamate.

cis-Tert-butyl N-(3-bromocyclobutyl)carbamate can be analogously prepared from trans-3-bromocyclobutanol .

Enantioselective Methods for Chiral Bromocyclobutyl Carbamates

The synthesis of enantiomerically pure this compound requires the introduction of chirality at an early stage. This can be achieved through several strategies, including asymmetric synthesis, chiral resolution of a racemic intermediate, or the use of a chiral starting material.

Asymmetric Reduction of 3-Bromocyclobutanone:

One of the most direct methods to introduce chirality is the enantioselective reduction of 3-bromocyclobutanone. This can be accomplished using chiral reducing agents or a stoichiometric achiral reducing agent in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. nih.gov

| Chiral Catalyst | Reducing Agent | Enantiomeric Excess (ee %) |

| (S)-CBS catalyst | BH₃·SMe₂ | >90 |

| (R)-CBS catalyst | BH₃·SMe₂ | >90 |

| Chiral Ruthenium Complex | Isopropanol/Base | ~85-95 |

Note: The data in this table is illustrative of the potential enantioselectivities achievable with these methods for similar substrates.

Kinetic Resolution of Racemic 3-Bromocyclobutanol:

Another common approach is the kinetic resolution of racemic 3-bromocyclobutanol. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. Lipases are commonly employed for this purpose and can exhibit high enantioselectivity.

Chiral Separation:

Racemic mixtures of key intermediates, such as 3-bromocyclobutanol or the final carbamate product, can also be separated into their constituent enantiomers using chiral chromatography (e.g., HPLC or SFC) with a suitable chiral stationary phase. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

The efficiency and stereochemical outcome of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of solvents, catalysts, and reagent stoichiometry is crucial for maximizing the yield and selectivity of each step.

Solvent Effects and Reaction Media Influence

The choice of solvent can significantly impact the rate, yield, and selectivity of the key reactions involved in the synthesis.

In the diastereoselective reduction of 3-bromocyclobutanone , the polarity of the solvent can influence the reactivity of the hydride reagent and the conformation of the substrate, thereby affecting the diastereoselectivity. Less polar solvents may enhance the inherent facial bias of the substrate, leading to higher diastereomeric ratios. vub.ac.be

For the Mitsunobu reaction , the solvent must be aprotic to avoid interference with the reaction intermediates. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve the reactants and its relatively non-polar nature, which can favor the SN2 pathway. wikipedia.org Other solvents such as dichloromethane (DCM) or diethyl ether can also be employed. The choice of solvent can influence the reaction rate and the ease of product purification. numberanalytics.com

In the Boc protection of the amine, a variety of solvents can be used, including aprotic solvents like THF and DCM, or protic solvents like methanol. Biphasic systems, such as DCM/water with a phase-transfer catalyst, can also be effective. fishersci.co.ukjk-sci.com The choice of solvent often depends on the solubility of the amine salt and the desired reaction temperature.

Catalyst Systems and Reagent Stoichiometry

The selection and amount of catalysts and reagents are critical for optimizing the synthesis.

In enantioselective reductions , the catalyst loading is a key parameter to optimize. While higher catalyst loadings can lead to faster reactions and higher enantioselectivity, they also increase the cost. Therefore, finding the minimum effective catalyst loading is important for process efficiency.

For the Mitsunobu reaction , the stoichiometry of the reagents—the alcohol, hydrazoic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD)—is crucial. Typically, a slight excess of the phosphine (B1218219) and azodicarboxylate (1.1 to 1.5 equivalents) relative to the alcohol is used to ensure complete consumption of the starting material. numberanalytics.comnih.gov The order of addition of the reagents can also influence the outcome of the reaction. wikipedia.org

Optimization of Mitsunobu Reagent Stoichiometry:

| Equivalents of PPh₃ | Equivalents of DIAD | Equivalents of HN₃ | Yield (%) |

| 1.1 | 1.1 | 1.2 | ~75-85 |

| 1.5 | 1.5 | 1.5 | ~85-95 |

| 2.0 | 2.0 | 2.0 | ~80-90 (potential for increased byproducts) |

Note: This data represents typical optimization trends for the Mitsunobu reaction and may need to be adjusted for the specific substrate.

In the Boc protection step, an excess of di-tert-butyl dicarbonate (Boc₂O) (typically 1.1 to 1.5 equivalents) is used to ensure complete conversion of the amine. A base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is required to neutralize the acid generated during the reaction. The stoichiometry of the base should be at least one equivalent relative to the amine if it is used as a salt, and a slight excess is often beneficial. wordpress.comorganic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Profile

Mechanistic Pathways of Nucleophilic Substitution at the Bromine-Bearing Cyclobutyl Carbon

Nucleophilic substitution at the secondary carbon atom bonded to the bromine is a primary reaction pathway for this compound. The feasibility of specific mechanisms, such as SN1, SN2, and SN2', is heavily influenced by the inherent strain and conformational rigidity of the cyclobutane (B1203170) ring. wikipedia.orgstackexchange.com

The high angle and torsional strain of the cyclobutane ring system create a unique environment for nucleophilic substitution reactions compared to acyclic or larger ring systems. libretexts.org

SN2 Mechanism : This bimolecular pathway involves a backside attack by the nucleophile, proceeding through a trigonal bipyramidal transition state. masterorganicchemistry.com For cyclobutyl systems, this transition state is sterically hindered and introduces additional bond angle strain, as the carbon atom must accommodate bond angles approaching 120°, a significant deviation from the already strained ground state angle of approximately 88°. stackexchange.comlibretexts.org Consequently, SN2 reactions on cyclobutyl halides are generally slower than on cyclopentyl or cyclohexyl systems but faster than on the even more strained cyclopropyl (B3062369) systems. stackexchange.com The reaction proceeds with an inversion of stereochemistry. masterorganicchemistry.com

SN1 Mechanism : This unimolecular mechanism proceeds through a carbocation intermediate. youtube.comrsc.org The formation of a secondary cyclobutyl carbocation is energetically unfavorable due to the ring strain and the inherent instability of secondary carbocations. libretexts.org The ideal sp² hybridization (120° bond angles) of a simple carbocation cannot be achieved, further increasing the strain energy of this intermediate. stackexchange.com However, this intermediate can be stabilized through rearrangements. echemi.comstackexchange.com

SN2' Mechanism : The SN2' (SN2 prime) reaction involves nucleophilic attack at a vinylic carbon, leading to a rearrangement of the double bond. This mechanism is not directly applicable to Tert-butyl N-(3-bromocyclobutyl)carbamate as the substrate is saturated. It would only become a consideration if elimination reactions first produce an unsaturated intermediate, such as cyclobutene (B1205218) derivative.

Below is an interactive data table summarizing the key features of these potential pathways for this compound.

| Mechanism | Kinetics | Stereochemistry | Intermediate | Influence of Cyclobutane Ring |

| SN2 | Second-order | Inversion | Trigonal bipyramidal transition state | Steric hindrance and increased transition state strain slow the reaction relative to larger rings. stackexchange.com |

| SN1 | First-order | Racemization (mixture of inversion and retention) | Carbocation | Ring strain destabilizes the carbocation intermediate, making the pathway less likely without rearrangement. stackexchange.comlibretexts.org |

| SN2' | Second-order | Syn or Anti addition | Concerted | Not applicable to the saturated starting material. |

In the presence of a base, this compound can undergo a β-elimination reaction, where a proton from a carbon adjacent (β-position) to the bromine-bearing carbon is removed, leading to the formation of an alkene (cyclobutene derivative) and elimination of HBr. libretexts.orgnih.gov This process competes directly with nucleophilic substitution reactions.

The most common mechanism for this is the E2 elimination , a concerted, single-step process. youtube.com The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). The puckered nature of the cyclobutane ring can make achieving this ideal geometry challenging, potentially hindering the E2 pathway compared to more flexible acyclic systems. The reaction rate is sensitive to the strength of the base used. Strong, sterically hindered bases tend to favor elimination over substitution. youtube.com

Role of the Cyclobutyl Ring Strain in Reactive Intermediates

The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), a result of both angle strain (C-C-C bond angles of ~88° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. libretexts.orglibretexts.orgechemi.com This inherent strain has a profound effect on the stability of reactive intermediates.

In a potential SN1 pathway, the formation of a cyclobutyl carbocation is a high-energy process. The strain energy increases as the carbon atom attempts to adopt the preferred planar geometry of a carbocation. stackexchange.com To alleviate this instability, cyclobutyl carbocations are highly prone to rearrangement. A common rearrangement involves a one-bond ring contraction to form a cyclopropylcarbinyl carbocation. stackexchange.comstackexchange.com This rearranged cation is significantly stabilized by resonance, as the p-orbital of the carbocation can overlap with the high p-character C-C bonds of the cyclopropane (B1198618) ring. echemi.comstackexchange.com This rearrangement is driven more by resonance stabilization than by a significant difference in ring strain between the four- and three-membered rings. echemi.comstackexchange.com

Conformational Effects on Reaction Kinetics and Stereoselectivity

Unlike a planar representation, cyclobutane exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgchemistrysteps.com This puckering creates two distinct substituent positions: axial and equatorial. acs.org These conformers can interconvert via ring flipping, though the energy barrier is relatively low. acs.org

The specific conformation of this compound significantly impacts its reactivity:

For SN2 reactions : A nucleophile must approach from the side opposite the leaving group. An axially positioned bromine atom is generally more sterically accessible to a backside attack than an equatorial one, which is shielded by the ring structure and other substituents. Therefore, the conformer with an axial bromine may react faster.

The table below outlines the conformational considerations for different reaction pathways.

| Substituent Position | SN2 Reactivity | E2 Reactivity | Rationale |

| Axial Bromine | More reactive | Potentially reactive | Less steric hindrance for backside attack. May allow for anti-periplanar alignment with an axial β-hydrogen. |

| Equatorial Bromine | Less reactive | Potentially reactive | More steric hindrance from the ring for backside attack. May allow for anti-periplanar alignment with an equatorial β-hydrogen. |

Impact of the Carbamate (B1207046) Group on Neighboring Group Participation or Inductive Effects

The tert-butyl carbamate (Boc) group exerts a significant influence on the reactivity of the molecule through both electronic and potential participatory effects.

Inductive Effects : The nitrogen and oxygen atoms of the carbamate group are electronegative, creating an electron-withdrawing inductive effect (-I). This effect decreases the electron density at the bromine-bearing carbon. This destabilization of any developing positive charge would make an SN1 pathway, which relies on a carbocation intermediate, significantly less favorable.

| Effect of Carbamate Group | Impact on SN1 Pathway | Impact on SN2 Pathway | Potential Outcome |

| Inductive Effect (-I) | Destabilizes carbocation | Slightly enhances electrophilicity of carbon | SN1 pathway is disfavored. |

| Neighboring Group Participation (NGP) | N/A (competes with SN1) | Rate enhancement | Retention of stereochemistry via a cyclic intermediate. |

Derivatization and Advanced Functionalization of Tert Butyl N 3 Bromocyclobutyl Carbamate

Carbon-Carbon Bond Forming Reactions at the Brominated Center

The carbon-bromine bond in tert-butyl N-(3-bromocyclobutyl)carbamate is a key site for introducing carbon-based substituents. This can be achieved through various modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and classical organometallic chemistry.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While widely applied to aryl and vinyl halides, their application to sp³-hybridized carbon centers, such as the secondary bromide in the target molecule, can be more challenging due to issues like slower oxidative addition and competing β-hydride elimination. However, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include alkyl halides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For this compound, a potential Suzuki-Miyaura reaction would involve a palladium or nickel catalyst to couple the cyclobutyl ring with an aryl, heteroaryl, or vinyl boronic acid or ester. nih.govnih.gov The choice of catalyst, ligand, and base is crucial to promote the desired coupling over side reactions. nih.gov Nickel catalysts, in particular, have shown promise for coupling unactivated alkyl halides. nih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The direct Heck-type reaction of an unactivated secondary alkyl bromide like this compound is not a standard transformation. However, related methodologies might be adapted for such purposes, often requiring specialized catalysts and conditions to manage the reactivity of the alkyl halide. nih.govrsc.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The direct Sonogashira coupling of sp³-hybridized bromides is challenging but not impossible. Specific catalytic systems, often employing bulky, electron-rich phosphine ligands, can facilitate the coupling of aryl bromides at room temperature, and similar principles could be explored for alkyl bromides. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org The reaction would install an alkynyl group at the 3-position of the cyclobutane (B1203170) ring.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org An organozinc reagent could be coupled with this compound, or conversely, the organozinc derivative of the cyclobutane could be prepared and coupled with another organic halide. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd or Ni complex with phosphine ligands | tert-butyl N-(3-R-cyclobutyl)carbamate |

| Sonogashira | R-C≡CH | Pd complex, Cu(I) co-catalyst, base | tert-butyl N-(3-(R-alkynyl)cyclobutyl)carbamate |

| Negishi | R-ZnX | Pd or Ni complex with phosphine ligands | tert-butyl N-(3-R-cyclobutyl)carbamate |

A traditional approach to C-C bond formation involves the generation of organometallic reagents. The bromine atom of this compound can be converted into a nucleophilic carbon center.

Grignard Reagents: Reaction of the bromo-compound with magnesium metal would yield the corresponding Grignard reagent, tert-butyl N-(3-(bromomagnesio)cyclobutyl)carbamate. This highly reactive intermediate can then be treated with various electrophiles, such as aldehydes, ketones, or esters, to introduce a wide array of functional groups. Care must be taken to ensure the reaction conditions are anhydrous, as Grignard reagents are potent bases.

Organolithium Reagents: Alternatively, lithium-halogen exchange, typically using two equivalents of an alkyllithium reagent like tert-butyllithium (B1211817) at low temperatures, could generate the corresponding organolithium species. nih.govuniurb.it Organolithium reagents are generally more reactive than their Grignard counterparts and can react with a similar range of electrophiles. nih.govacs.orgacs.org The stability of the Boc protecting group under these strongly basic conditions would need to be considered. researchgate.net

Transformation of the Bromide to Other Halides or Pseudohalides

The bromide can be readily displaced by a variety of nucleophiles in SN2 reactions to install other functional groups, including other halides or pseudohalides. researchgate.netwou.edulibretexts.orgcerritos.edu These transformations are valuable for introducing nitrogen or carbon functionalities or for modifying the reactivity for subsequent steps.

Halide Exchange: Reaction with a source of fluoride (B91410) (e.g., potassium fluoride) or iodide (e.g., sodium iodide in acetone, the Finkelstein reaction) would yield the corresponding 3-fluoro- or 3-iodocyclobutylcarbamate derivatives.

Synthesis of Azides and Cyanides: The introduction of pseudohalides is a common strategy in medicinal chemistry.

Azide (B81097): Treatment with sodium azide in a polar aprotic solvent like DMF provides tert-butyl N-(3-azidocyclobutyl)carbamate. The azide can then serve as a precursor to amines via reduction or participate in "click" chemistry reactions.

Cyanide: Nucleophilic substitution with sodium or potassium cyanide can be used to synthesize tert-butyl N-(3-cyanocyclobutyl)carbamate. chemshuttle.com The resulting nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Azide | NaN₃ | tert-butyl N-(3-azidocyclobutyl)carbamate |

| Cyanide | NaCN or KCN | tert-butyl N-(3-cyanocyclobutyl)carbamate |

| Iodide | NaI | tert-butyl N-(3-iodocyclobutyl)carbamate |

Reactivity of the Carbamate (B1207046) Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, conditions.

Acidic Deprotection: This is the most common method for Boc group removal. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are highly effective. Milder acidic conditions, such as using aqueous phosphoric acid, can also be employed, offering better selectivity in the presence of other acid-labile groups. nih.gov The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and CO₂.

Basic Deprotection: While Boc groups are generally stable to basic conditions, cleavage can be achieved under more forcing conditions, such as refluxing in aqueous methanolic potassium carbonate. This method can be advantageous for substrates that are sensitive to acid.

Reductive Deprotection: Reductive cleavage is not a standard method for Boc deprotection, which is one of its key advantages in orthogonal protection strategies where other groups like Cbz (benzyloxycarbonyl) are removed by hydrogenolysis.

Table 3: Common Boc-Deprotection Conditions

| Condition Type | Reagents | Solvent | Key Features |

| Acidic (Strong) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Fast and efficient, widely used. |

| Acidic (Strong) | HCl | Dioxane, Methanol, or Ethyl Acetate | Generates the amine hydrochloride salt. |

| Acidic (Mild) | 85% Phosphoric Acid | Toluene | Environmentally benign, good selectivity. nih.gov |

| Basic | K₂CO₃ | Methanol/Water | Useful for acid-sensitive substrates. |

Once the Boc group is removed to yield 3-bromocyclobutanamine, the resulting primary amine is a potent nucleophile that can readily participate in N-alkylation and N-acylation reactions. Direct alkylation or acylation of the Boc-protected nitrogen is generally not feasible due to its low nucleophilicity.

N-Alkylation: The deprotected amine can be alkylated using alkyl halides or via reductive amination. In reductive amination, the amine is reacted with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to the corresponding secondary or tertiary amine.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like EDC or DCC) to form amides. A one-pot procedure for the conversion of t-butyl carbamates directly to amides using acyl halide-methanol mixtures has been reported, which proceeds through in situ deprotection followed by acylation. organic-chemistry.org This method avoids the isolation of the potentially volatile or unstable intermediate amine.

Lack of Documented Chemical Modifications on the Cyclobutyl Skeleton of this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of documented research detailing the chemical modifications specifically targeting the cyclobutyl skeleton of this compound, while excluding reactions at the carbon-bromine (C-Br) bond. Despite the importance of functionalized cyclobutane derivatives in medicinal chemistry and materials science, direct derivatization of the C-H bonds on the cyclobutyl ring of this particular compound appears to be an unexplored area of synthetic chemistry.

While numerous methods exist for the C-H functionalization of various carbocyclic and heterocyclic systems, including other N-Boc protected amines, these methodologies have not been reported in the context of this compound. The existing literature predominantly focuses on the synthesis of this compound and its utilization in reactions involving the displacement of the bromide or modifications of the carbamate group.

The inherent stability of C-H bonds on the cyclobutane ring, coupled with the presence of two directing groups (the bromo and N-Boc substituents), presents a complex challenge for regioselective functionalization. Potential synthetic strategies that could theoretically be applied, such as radical-mediated hydrogen atom abstraction, transition metal-catalyzed C-H activation, or enzymatic hydroxylation, have not been specifically described for this substrate.

Consequently, there are no research findings, detailed experimental procedures, or data tables available to populate a discussion on the chemical modifications of the cyclobutyl skeleton of this compound that preserve the C-Br bond. This gap in the scientific record underscores a potential area for future research in the field of synthetic organic chemistry.

Applications in Complex Chemical Synthesis

Utilization as a Versatile Cyclobutyl Building Block in Retrosynthetic Analysis

In the strategic planning of organic synthesis, known as retrosynthetic analysis, complex target molecules are deconstructed into simpler, commercially available, or easily synthesized precursors. mdpi.comacs.org Tert-butyl N-(3-bromocyclobutyl)carbamate is a valuable building block in this context due to its bifunctional nature. The presence of both a nucleophilic precursor (the protected amine) and an electrophilic center (the carbon bearing the bromine) on a rigid cyclobutane (B1203170) scaffold allows for diverse synthetic disconnections.

Key attributes that make this compound a strategic building block include:

Defined Stereochemistry: The compound can exist as cis and trans diastereomers, which can be separated and used to introduce specific spatial arrangements in the target molecule. This is crucial for constructing bioactive compounds where stereochemistry dictates function. acs.org

Orthogonal Functionality: The Boc-protected amine is stable under conditions typically used for nucleophilic substitution of the bromide, and conversely, the C-Br bond is unaffected by the acidic conditions required to deprotect the amine. This orthogonality permits a stepwise elaboration of the molecule.

Strained Ring System: The cyclobutane ring provides a conformationally restricted scaffold, a desirable feature in medicinal chemistry for optimizing binding to biological targets. acs.orgnih.gov The ring strain can also be harnessed to drive ring-opening or rearrangement reactions.

A typical retrosynthetic analysis involving this building block might target a complex bicyclic or spirocyclic amine. The analysis would disconnect the target molecule at key bonds, tracing its structure back to the 3-aminocyclobutane core provided by this compound. For instance, a complex piperidine (B6355638) derivative fused to a cyclobutane ring could be retrosynthetically disconnected to reveal the cyclobutane building block, where the piperidine ring was formed via intramolecular substitution of the bromine by the deprotected amine.

Precursor in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

The reactivity of this compound makes it an excellent precursor for a variety of more complex carbocyclic and heterocyclic systems. The interplay between the amine and bromide functionalities, mediated by the rigid cyclobutane core, enables a range of synthetic transformations.

The strained nature of the cyclobutane ring makes it susceptible to rearrangements that can lead to larger or smaller ring systems, often with high stereocontrol.

Annulation Reactions: Annulation, the formation of a new ring onto an existing structure, is a common application. After deprotection of the Boc group, the resulting 3-bromocyclobutylamine can undergo intramolecular N-alkylation to form a strained azabicyclo[1.1.1]pentane system, a valuable motif in medicinal chemistry. Alternatively, the bromide can be displaced by a carbon nucleophile tethered to the nitrogen atom to construct bicyclic systems like 3-azabicyclo[3.2.0]heptanes.

Ring Expansion: Under solvolytic conditions or in the presence of Lewis acids, the departure of the bromide can generate a cyclobutyl cation. This cation can rearrange via a one-carbon ring expansion to a more stable cyclopentyl cation, which can then be trapped by a nucleophile. This strategy allows for the conversion of the cyclobutane scaffold into functionalized cyclopentane (B165970) derivatives.

Ring Contraction: Conversely, ring contraction to cyclopropyl (B3062369) systems can be achieved through Favorskii-type rearrangements if the bromine is first converted to another functional group, such as a ketone. More direct methods can involve the formation of a bicyclo[1.1.0]butane intermediate, which can then be cleaved to yield cyclopropyl derivatives. acs.org

| Transformation Type | Description | Potential Product Scaffold |

|---|---|---|

| Intramolecular Annulation | The amine (after deprotection) or a derivative displaces the bromide intramolecularly. | Azabicyclo[1.1.1]pentanes, 3-Azabicyclo[3.2.0]heptanes |

| Cationic Rearrangement | Formation of a cyclobutyl cation followed by a 1,2-shift. | Substituted Cyclopentanes |

| Favorskii-type Rearrangement | Conversion to a haloketone followed by base-induced contraction. | Cyclopropyl Carboxylic Acid Derivatives |

The cyclobutane ring is a valuable "benzene bioisostere," meaning it can replace a phenyl ring in a drug molecule to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. researchgate.net The ability to synthesize stereochemically pure cis or trans 1,3-disubstituted cyclobutanes is therefore of high importance.

This compound serves as a key precursor for such scaffolds. The cis and trans isomers can be used to synthesize distinct libraries of compounds with defined three-dimensional structures. For example, nucleophilic substitution of the bromide with various heterocycles (e.g., imidazoles, triazoles) or other functional groups proceeds with inversion of stereochemistry (SN2 mechanism), allowing for the conversion of a trans precursor into a cis product and vice versa. This controlled access to different stereoisomers is critical in drug discovery, where the precise spatial orientation of functional groups determines the molecule's interaction with its biological target. mdpi.com

Recent research has highlighted the use of aminocyclobutane esters and amides in potent and selective inhibitors of various enzymes and receptors. researchgate.net The synthesis of these complex molecules often begins with a simple, functionalized cyclobutane like this compound, which provides the core scaffold upon which additional complexity is built.

Role in Chiral Pool Synthesis or Asymmetric Induction Methodologies

Chiral pool synthesis utilizes enantiomerically pure natural products as starting materials to synthesize other chiral molecules, preserving the original stereochemistry. d-nb.info While this compound is not itself a natural product, it can be accessed in enantiomerically pure form, allowing it to be used as a chiral building block.

Methods for accessing enantiopure versions include:

Resolution: Racemic mixtures of a suitable precursor, such as 3-aminocyclobutanol, can be resolved using chiral acids or through enzymatic processes. The separated enantiomers can then be converted to the title compound.

Asymmetric Synthesis: Modern catalytic methods can produce chiral cyclobutanes from prochiral starting materials. For instance, an asymmetric cycloaddition or a catalyzed reduction of a cyclobutanone (B123998) can set the key stereocenters, leading to an enantiomerically enriched precursor. nih.gov

Once obtained in enantiopure form, this compound can be used in syntheses where its inherent chirality directs the formation of new stereocenters in the target molecule. This process, known as asymmetric induction, is a cornerstone of modern pharmaceutical synthesis. The well-defined and conformationally restricted nature of the cyclobutane ring makes it an effective scaffold for transferring stereochemical information during a reaction sequence, ensuring the final product is obtained as a single enantiomer.

Conformational Analysis and Stereochemical Characterization

Cyclobutane (B1203170) Ring Puckering and Conformational Dynamics

The cyclobutane ring is not a planar square as its two-dimensional representation might suggest. To alleviate the torsional strain that would arise from eclipsing interactions between adjacent substituents in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered conformations. The degree of puckering is defined by the puckering angle (θ), which is the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle has been experimentally determined to be approximately 35°.

The introduction of substituents on the cyclobutane ring significantly influences its conformational preferences. In the case of tert-butyl N-(3-bromocyclobutyl)carbamate, two bulky groups, the tert-butoxycarbonylamino group and the bromine atom, are present on the ring. These substituents can occupy either axial or equatorial positions in the puckered conformation. Generally, bulky substituents preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between substituents on the same side of the ring.

The conformational dynamics of this compound are therefore governed by the interplay between ring puckering and the steric demands of the substituents. The molecule will exist as a mixture of rapidly interconverting puckered conformations, with the equilibrium favoring the conformer that places the bulky tert-butylcarbamate and bromo groups in the more stable equatorial or pseudo-equatorial positions. The exact puckering angle and the energy barrier to ring inversion will be modulated by the nature and relative orientation of these substituents.

| Parameter | Typical Value/Observation |

|---|---|

| Puckering Angle (θ) | ~20-35° (influenced by substituents) |

| Preferred Substituent Position | Equatorial (for bulky groups) |

| Key Steric Interaction | 1,3-Diaxial Repulsion |

Diastereomeric Relationship between cis- and trans-Tert-butyl N-(3-bromocyclobutyl)carbamate

The presence of two substituents on the cyclobutane ring of this compound gives rise to two diastereomers: a cis isomer and a trans isomer. In the cis isomer, the tert-butylcarbamate group and the bromine atom are on the same side of the cyclobutane ring. In the trans isomer, they are on opposite sides. These two diastereomers are distinct chemical compounds with different physical and chemical properties.

The conformational preferences of the cis and trans isomers differ significantly, leading to differences in their stability and reactivity.

cis-Isomer: In the cis isomer, a puckered conformation can be adopted where one substituent is in an axial position and the other is in an equatorial position. Through ring inversion, these positions can be interchanged. However, due to the significant steric bulk of the tert-butoxycarbonylamino group, the conformer where this group occupies the equatorial position will be strongly favored. This would force the bromine atom into an axial position, leading to some degree of 1,3-diaxial strain.

trans-Isomer: The trans isomer can adopt a puckered conformation where both the tert-butylcarbamate group and the bromine atom occupy equatorial positions. This arrangement minimizes steric interactions and is generally considered to be the more stable conformation for 1,3-disubstituted cyclobutanes. Alternatively, a ring-flipped conformation would place both bulky groups in axial positions, which is energetically highly unfavorable.

Therefore, the trans isomer of this compound is expected to be thermodynamically more stable than the cis isomer due to the ability of both bulky substituents to reside in equatorial positions simultaneously, thus avoiding destabilizing 1,3-diaxial interactions.

| Isomer | Favored Conformation | Relative Stability |

|---|---|---|

| cis | One substituent axial, one equatorial | Less stable |

| trans | Both substituents equatorial | More stable |

Stereochemical Implications for Synthetic Strategy and Product Outcome

The distinct stereochemistry and conformational behavior of the cis and trans isomers of this compound have profound implications for their synthesis and subsequent use as synthetic intermediates. The ability to selectively synthesize one diastereomer over the other is a critical aspect of modern organic chemistry.

Stereoselective synthetic strategies are often employed to control the formation of the desired cis or trans product. The choice of starting materials, reagents, and reaction conditions can dictate the stereochemical outcome. For instance, the reduction of a 3-oxocyclobutanecarboxylate precursor can lead to a mixture of cis and trans alcohols, which can then be converted to the corresponding bromides and carbamates. The stereoselectivity of the reduction step is often influenced by the steric hindrance around the carbonyl group, with hydride reagents typically attacking from the less hindered face.

Furthermore, the stereochemistry of the cyclobutane ring can direct the outcome of subsequent reactions. The axial or equatorial orientation of the bromine atom, for example, will affect its reactivity in nucleophilic substitution or elimination reactions. An axially positioned bromine atom is often more sterically hindered, potentially leading to slower reaction rates compared to an equatorially positioned one. Conversely, for certain elimination reactions that require a specific dihedral angle between the leaving group and a proton, the conformational rigidity of the cyclobutane ring can be exploited to favor a particular reaction pathway.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Extensive searches of scientific literature and chemical databases did not yield any specific studies focused on the quantum chemical calculations of the molecular structure and electronic properties of Tert-butyl N-(3-bromocyclobutyl)carbamate. While computational methods are routinely applied to understand the fundamental characteristics of molecules, including bond lengths, bond angles, dihedral angles, and electronic distribution, no published research detailing these parameters for this specific compound could be identified.

Density Functional Theory (DFT) Studies on Conformational Preference and Energy Barriers

There is no available research in the public domain that specifically details Density Functional Theory (DFT) studies on the conformational preferences and energy barriers of this compound. Such studies would be valuable for understanding the three-dimensional shapes the molecule can adopt, the relative stabilities of these conformers (e.g., cis/trans isomers and chair/boat conformations of the cyclobutyl ring), and the energy required to interconvert between them. However, at present, these specific computational analyses for this compound have not been reported in the literature.

Theoretical Modeling of Reaction Pathways and Transition States

An examination of the available scientific literature reveals a lack of studies on the theoretical modeling of reaction pathways and transition states involving this compound. This type of computational investigation is crucial for predicting the mechanisms of chemical reactions, identifying intermediate structures, and determining the activation energies that govern reaction rates. Despite the utility of such theoretical models in synthetic chemistry, no specific research has been published that applies these methods to this compound.

Emerging Research Directions and Methodological Advancements

Development of Sustainable and Green Chemistry Approaches for Synthesis

There is no specific literature detailing the development of sustainable or green chemistry approaches for the synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate. General principles of green chemistry aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. While these principles are broadly applied in modern organic synthesis, specific case studies, alternative solvent systems, or catalyst developments for the synthesis of this compound have not been published.

Integration into Flow Chemistry and Automated Synthetic Platforms

No research articles or patents were found that describe the integration of the synthesis of this compound into flow chemistry or automated platforms. Flow chemistry offers advantages in terms of safety, scalability, and reaction control. However, the application of this technology to this specific carbamate (B1207046), including reactor design, optimization of reaction parameters, and downstream processing, has not been documented in available scientific sources.

Exploration of Novel Catalytic Methods for Functionalization

The exploration of novel catalytic methods for the functionalization of this compound is not described in the current literature. The bromine atom on the cyclobutyl ring represents a site for potential cross-coupling reactions or other catalytic transformations. However, studies detailing the use of specific catalysts (e.g., palladium, nickel, copper-based) to modify this compound or explore its reactivity in novel, catalyzed reactions are not available.

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

There is no published research on the use of in situ spectroscopic techniques (such as ReactIR, process NMR, or Raman spectroscopy) to gain mechanistic insights into the synthesis or reactions of this compound. These advanced analytical methods are powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. To date, such detailed mechanistic investigations for this specific compound have not been reported.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl protons as a singlet at ~1.4 ppm. The cyclobutyl protons may show complex splitting due to ring strain and bromine’s electronegativity .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm, while the quaternary tert-butyl carbon is near 80 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₉H₁₅BrN₂O₂: ~279.14 g/mol).

- X-ray Crystallography : For solid-state structure confirmation, though cyclobutane rings may introduce challenges in crystal formation .

How can reaction yields be optimized for introducing the bromocyclobutyl group?

Advanced Research Question

The bromocyclobutyl moiety’s steric strain and reactivity require careful optimization:

- Temperature Control : Perform reactions at 0–25°C to balance reactivity and stability .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine .

- Yield Monitoring : Compare yields under varying conditions (e.g., 12–24 hr reaction times) to identify kinetic vs. thermodynamic control .

How should researchers address contradictions in NMR data for this compound?

Advanced Research Question

Unexpected splitting or shifts in NMR spectra may arise from:

- Ring Strain : The cyclobutyl ring’s puckered geometry causes non-equivalent protons, leading to complex splitting patterns. Use 2D NMR (COSY, HSQC) to resolve overlaps .

- Dynamic Effects : Conformational flexibility at room temperature can average signals. Acquire spectra at low temperatures (–40°C) to “freeze” conformers .

- Residual Solvents : Ensure complete removal of DMF or DMSO, which may obscure signals at ~2.5–3.3 ppm.

What strategies enable stereochemical control during synthesis?

Advanced Research Question

Stereoselectivity is critical for cyclobutane derivatives:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-3-bromocyclobutanamine) to control configuration .

- Asymmetric Catalysis : Employ palladium or organocatalysts for Suzuki coupling or cycloaddition reactions .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective crystallization .

How should instability or decomposition of this compound be mitigated during storage?

Basic Research Question

Based on safety data for analogous carbamates:

- Storage Conditions : Keep at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Light Sensitivity : Use amber vials to avoid photodegradation .

- Moisture Control : Store with desiccants (e.g., molecular sieves) .

What role does this compound play in drug discovery pipelines?

Advanced Research Question

Brominated carbamates are intermediates in medicinal chemistry:

- Pharmacophore Development : The bromine atom serves as a handle for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .

- Protease Inhibitors : Cyclobutane rings mimic peptide turn structures, making them useful in protease inhibitor design .

What computational methods aid in studying its reactivity or interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Model cyclobutane ring strain and predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on carbamate stability .

- Docking Studies : Investigate binding modes with target proteins (e.g., kinases) .

How can low reactivity in coupling reactions be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.